2-Benzyl-5-nitro-1H-benzimidazole
Description
Significance of the Benzimidazole (B57391) Scaffold in Medicinal Chemistry
The benzimidazole ring system, a fusion of benzene (B151609) and imidazole (B134444), is a cornerstone in the development of therapeutic agents. wisdomlib.org Its importance is underscored by its presence in a variety of natural and synthetic compounds with a wide array of biological activities. nih.gov
The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with numerous biological targets. mdpi.com This is partly because its structure is isosteric to naturally occurring purines, allowing it to engage with biomolecules. uni.lu Benzimidazole derivatives have demonstrated a vast range of pharmacological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities. wisdomlib.orgnih.gov
The biological relevance of benzimidazole derivatives is often linked to the substitutions on the core structure. For instance, the presence of a nitro group at the 5(6)-position, as seen in 2-Benzyl-5-nitro-1H-benzimidazole, is a common feature in many biologically active benzimidazoles. nih.gov Studies on various 5-nitro-benzimidazole derivatives have highlighted their potential as anticancer and antiprotozoal agents. nih.govnih.gov For example, some 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have shown potent cytotoxicity against human cancer cell lines. nih.gov
The benzimidazole scaffold offers significant structural flexibility, allowing for the design of a diverse library of derivatives. Substitutions can be made at various positions, primarily at the N-1, C-2, C-5, and C-6 positions, to modulate the compound's physicochemical properties and biological activity. semanticscholar.org The ease of synthesis and the ability to introduce a wide range of substituents make the benzimidazole nucleus an attractive starting point for drug discovery programs. nih.gov
The design of derivatives often involves considering the impact of different functional groups. The benzyl (B1604629) group at the C-2 position, for instance, can influence the molecule's lipophilicity and steric interactions with target proteins. The nitro group at the C-5 position is an electron-withdrawing group that can significantly affect the electronic properties of the benzimidazole ring system and its potential to engage in specific biological interactions. nih.gov Research on related compounds, such as 2-benzyl benzimidazole opioids, has shown that substitutions on both the benzyl and benzimidazole rings are critical for their activity. drugsandalcohol.ie This highlights the importance of this compound as a key intermediate for creating more complex and potentially more active derivatives.
Detailed Research Findings
While much of the research has focused on broader classes of benzimidazoles, specific findings related to derivatives of this compound provide valuable insights into its potential applications. For instance, it has served as a starting material for the synthesis of 2,5-disubstituted benzimidazoles evaluated as potential antifilarial agents.
Furthermore, studies on related 5-nitrobenzimidazole (B188599) derivatives have shown promising results. A series of 5-nitro benzimidazole derivatives were synthesized and evaluated as novel angiotensin II receptor antagonists, demonstrating significant anti-hypertensive activity. nih.gov In the realm of oncology, derivatives of 2-mercaptomethyl-5-nitro-1H-benzimidazole have been tested for their anticancer potential against various human cancer cell lines, with some analogues showing promising activity. nih.gov These findings underscore the importance of the 5-nitrobenzimidazole scaffold, a core component of this compound, in the design of new therapeutic agents.
Table of Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₁N₃O₂ | nih.gov |
| Molecular Weight | 253.26 g/mol | nih.gov |
| CAS Number | 7189-72-2 | nih.gov |
| XLogP3 | 3.7 | nih.gov |
| Monoisotopic Mass | 253.085126602 Da | uni.lu |
Table of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-nitro-o-phenylenediamine (B140028) |
| Phenylacetic acid |
| 2-aryl-5(6)-nitro-1H-benzimidazole |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole |
| 3-aminobenzamide |
| 2,5-disubstituted benzimidazoles |
Structure
2D Structure
3D Structure
Properties
CAS No. |
7189-72-2 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
2-benzyl-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C14H11N3O2/c18-17(19)11-6-7-12-13(9-11)16-14(15-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,15,16) |
InChI Key |
UMWIVOZCYNITGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzyl 5 Nitro 1h Benzimidazole and Analogues
Conventional Synthetic Routes
Conventional methods for the synthesis of 2-substituted benzimidazoles, including 2-benzyl-5-nitro-1H-benzimidazole, predominantly involve the cyclocondensation of an o-phenylenediamine (B120857) derivative with a suitable one-carbon electrophile.
Condensation Reactions of o-Phenylenediamines
The reaction between an o-phenylenediamine and a carbonyl-containing compound is a fundamental and widely employed strategy for constructing the benzimidazole (B57391) ring system. The choice of the carbonyl component dictates the nature of the substituent at the 2-position of the resulting benzimidazole.
The condensation of o-phenylenediamines with carboxylic acids, often referred to as the Phillips-Ladenburg reaction, is a classic and robust method for preparing 2-substituted benzimidazoles. semanticscholar.orgijariie.com This reaction is typically carried out under acidic conditions at elevated temperatures. ijariie.comorientjchem.org For the synthesis of this compound, 4-nitro-o-phenylenediamine (B140028) is condensed with phenylacetic acid. A specific procedure involves heating a mixture of 4-nitro-o-phenylenediamine and phenylacetic acid in 4N aqueous hydrochloric acid at 110°C for 20-24 hours, yielding the desired product. umich.edu Various catalysts, such as p-toluenesulfonic acid (p-TsOH) and ammonium (B1175870) chloride, can be employed to facilitate this reaction, sometimes under milder conditions. semanticscholar.orgorientjchem.org
Table 1: Synthesis of 2-Substituted Benzimidazoles via Condensation of o-Phenylenediamines with Carboxylic Acids
| o-Phenylenediamine Derivative | Carboxylic Acid | Catalyst/Conditions | Product | Yield (%) | Reference |
| 4-Nitro-o-phenylenediamine | Phenylacetic Acid | 4N HCl, 110°C | 2-Benzyl-5-nitrobenzimidazole | 65 | umich.edu |
| o-Phenylenediamine | Various Aromatic Acids | NH4Cl, 80-90°C | 2-Aryl-benzimidazoles | 72-90 | semanticscholar.orgijariie.com |
| o-Phenylenediamine | Formic Acid | ZnO Nanoparticles, 70°C | 5-Methyl-1H-benzimidazole | 94 | semanticscholar.org |
| o-Phenylenediamine | 4-Aminobenzoic Acid | Polyphosphoric Acid/Xylene, Reflux | 2-(4-Aminophenyl)-1H-benzimidazole | 51 | semanticscholar.org |
The condensation of o-phenylenediamines with aldehydes is another versatile route to 2-substituted benzimidazoles. acs.orgbeilstein-journals.org This method often involves a two-step process: the initial formation of a Schiff base, followed by oxidative cyclodehydrogenation to form the benzimidazole ring. orientjchem.org A variety of oxidizing agents and catalysts have been developed to promote this transformation efficiently. For instance, a photocatalytic method using Rose Bengal as a photocatalyst has been shown to be effective for the condensation of various aromatic, heteroaromatic, and aliphatic aldehydes with o-phenylenediamines, producing good to excellent yields of the corresponding benzimidazoles. acs.org While this approach is general, it can sometimes lead to the formation of 1,2-disubstituted benzimidazoles as byproducts. acs.orgbeilstein-journals.org Supported gold nanoparticles have also been utilized as efficient catalysts for the selective synthesis of 2-substituted benzimidazoles from aldehydes at ambient conditions. mdpi.com
Table 2: Catalytic Systems for the Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamines and Aldehydes
| Catalyst System | Aldehyde Type | Key Advantages | Reference |
| Rose Bengal (Photocatalyst) | Aromatic, Heteroaromatic, Aliphatic | General applicability, good to excellent yields | acs.org |
| Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) | Electron-rich aldehydes | Selective formation of 1,2-disubstituted benzimidazoles | beilstein-journals.org |
| Copper(II) hydroxide (B78521) (Cu(OH)2) | Aryl aldehydes | Good yields at ambient temperature | semanticscholar.org |
| Supported Gold Nanoparticles (Au/TiO2) | Aryl and Alkyl aldehydes | High yields at ambient conditions, catalyst reusability | mdpi.com |
| Sodium metabisulfite (B1197395) (Na2S2O5) | Benzaldehydes | Room temperature reaction | nih.govresearchgate.net |
L-amino acids can serve as readily available and chiral starting materials for the synthesis of benzimidazole derivatives. researchgate.net The reaction of o-phenylenediamines with amino acids under Phillips' conditions (typically in hot hydrochloric acid) can lead to the formation of benzimidazoles where the side chain of the amino acid is incorporated at the 2-position. acs.org For example, the reaction of L-(+)-glutamic acid with o-phenylenediamine yields α-amino-γ-(2-benzimidazolyl)butyric acid with retention of configuration. acs.org Similarly, aspartic acid has been shown to react with o-phenylenediamine to produce a mixture of β-(2-benzimidazolyl)-α-alanine and α-(2-benzimidazolyl)-β-alanine. acs.org A solvent-free melting method has also been developed for the condensation of various amino acids with o-phenylenediamines, offering high yields and shorter reaction times. researchgate.netasianpubs.org This approach provides a direct route to 2-aminomethyl-benzimidazoles and their analogues. researchgate.netasianpubs.org
Table 3: Synthesis of Benzimidazole Derivatives from o-Phenylenediamines and Amino Acids
| o-Phenylenediamine Derivative | Amino Acid | Method | Product | Yield (%) | Reference |
| o-Phenylenediamine | L-(+)-Glutamic Acid | Phillips' conditions (5.5N HCl) | α-Amino-γ-(2-benzimidazolyl)butyric acid | Good | acs.org |
| o-Phenylenediamine | Aspartic Acid | Phillips' conditions (5.5N HCl) | Mixture of α and β-isomers | - | acs.org |
| o-Phenylenediamines | Various Amino Acids | Solvent-free melting | 2-Aminomethyl-benzimidazoles | 58-86 | researchgate.netasianpubs.org |
| o-Phenylenediamines | Aspartic Acid, Serine, Histidine | Condensation | Benzimidazole derivatives | - | nih.gov |
Multi-step Reaction Sequences
Multi-step synthetic strategies offer greater flexibility in the introduction of various functional groups onto the benzimidazole core.
The synthesis of 2-mercaptobenzimidazole (B194830) and its derivatives provides a versatile platform for accessing a wide range of 2-substituted benzimidazoles. rdd.edu.iqresearchgate.net 2-Mercaptobenzimidazole can be prepared by the reaction of o-phenylenediamine with carbon disulfide. rdd.edu.iq The resulting thiol group can then be alkylated with various halides to introduce a desired substituent at the 2-position via a sulfur linkage. For the synthesis of analogues of the target compound, 5-nitro-2-mercaptobenzimidazole can be synthesized and subsequently reacted with benzyl (B1604629) halides. A study describes the synthesis of 2-thiomethyl-5-nitro-1H-benzimidazole by the methylation of 2-mercapto-5-nitrobenzimidazole. tsijournals.com Furthermore, synthetic routes starting from 2-mercaptomethyl-5-nitro-1H-benzimidazole have been developed to create novel benzimidazole derivatives. nih.gov These thioether intermediates can potentially be desulfurized to afford the final 2-benzylbenzimidazole products.
Table 4: Synthesis of 2-Mercaptobenzimidazole Derivatives
| Starting Material(s) | Reagent(s) | Product | Yield (%) | Reference |
| o-Phenylenediamine, Carbon Disulfide | - | 2-Mercaptobenzimidazole | Good | rdd.edu.iq |
| 2-Mercapto-5-nitrobenzimidazole | Methyl iodide | 2-Thiomethyl-5-nitro-1H-benzimidazole | 83 | tsijournals.com |
| 2-Mercaptobenzimidazole | Various alkyl/aryl halides | 2-Thioether benzimidazole derivatives | - | rdd.edu.iqresearchgate.net |
Via Iminoester Hydrochlorides
The use of iminoester hydrochlorides as reactive intermediates provides a robust method for the synthesis of 2-substituted benzimidazoles. This pathway involves the initial formation of an iminoester hydrochloride from a nitrile, such as phenylacetonitrile, which is then reacted with an o-phenylenediamine derivative. For instance, a simple and practical method has been developed for synthesizing bisbenzimidazoles where iminoester hydrochlorides of phenylacetic acids are reacted with 3,3′-diaminobenzidine. researchgate.net This cyclocondensation reaction can be efficiently conducted under microwave irradiation, leading to good yields in short reaction times, demonstrating its potential as a general technique for this class of compounds. researchgate.net
The general scheme involves the Pinner reaction to create the iminoester hydrochloride, which then readily undergoes cyclocondensation with the diamine.
Reaction Scheme: Benzimidazole Synthesis via Iminoester Hydrochloride
| Reactant 1 | Reactant 2 | Intermediate | Product | Conditions |
| Phenylacetic acid derivative | 3,3′-Diaminobenzidine | Iminoester hydrochloride | Bisbenzimidazole | Microwave irradiation |
Formation of Benzimidazole Acetohydrazone Derivatives
Benzimidazole acetohydrazone derivatives represent a significant class of compounds, often synthesized for further pharmacological evaluation. The synthetic route typically begins with a pre-formed benzimidazole scaffold. For example, 2-phenyl-1H-benzimidazole can be reacted with ethyl chloroacetate (B1199739) to yield ethyl 2-(2-phenyl)-1H-benzo[d]imidazol-1-yl) acetate. nih.gov This ester intermediate is then treated with hydrazine (B178648) hydrate (B1144303) to form the key acetohydrazide, 2-(2-phenyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide. nih.govnih.gov
The final step involves the condensation of this acetohydrazide with various aromatic aldehydes. This reaction is typically carried out in ethanol (B145695) with a catalytic amount of acid, such as hydrochloric acid, under reflux conditions to yield the target N'-arylmethylene acetohydrazide derivatives. nih.govnih.gov These N-acylhydrazones can exist as a mixture of geometric isomers (E/Z) around the imine bond and conformers (syn/anti) related to the amide linkage. nih.gov
One-Pot Synthetic Strategies
One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate isolation and purification steps, thereby saving time, reagents, and minimizing waste.
Nitro reductive cyclization is a powerful one-pot method for synthesizing benzimidazoles from o-nitroanilines. This process involves the in-situ reduction of the nitro group to an amine, which then condenses with a carbonyl compound to form the imidazole (B134444) ring. Stannous chloride dihydrate (SnCl₂·2H₂O) has been shown to be an efficient catalyst for the reductive cyclization of Schiff bases derived from 2-nitro-5-substituted anilines, yielding 2,5-disubstituted benzimidazoles in excellent yields and high purity at room temperature. rhhz.net The reaction proceeds successfully with starting materials containing either electron-donating or electron-withdrawing groups. rhhz.net
Oxidative condensation provides a direct route to benzimidazoles from o-phenylenediamines and aldehydes. This method involves the formation of a Schiff base intermediate, which is then oxidatively cyclized. A variety of oxidizing agents and catalysts have been employed for this transformation, including iodine, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and ferric chloride (FeCl₃). thaiscience.info
A common approach for synthesizing 5-nitro-benzimidazole derivatives involves refluxing 4-nitro-1,2-phenylenediamine with various substituted aromatic aldehydes in a solvent like dimethoxyethane, using sodium metabisulfite as the oxidizing agent. nih.gov Another strategy involves the dehydrogenative coupling of aromatic diamines and primary alcohols, which can be catalyzed by cobalt complexes to give good to excellent yields under mild conditions. rsc.org
Table of Oxidative Condensation Reagents for Benzimidazole Synthesis
| Oxidizing Agent/Catalyst | Reactants | Key Features |
| Sodium Metabisulfite | 4-nitro-1,2-phenylenediamine, Aromatic Aldehydes | Common, effective oxidant for this specific cyclization. nih.gov |
| Cobalt(II) acetylacetone (B45752) | o-phenylenediamines, Aldehydes | Mild, room temperature conditions, efficient green catalyst. thaiscience.info |
| Iodine (I₂) | o-phenylenediamines, Aldehydes | Acts as a catalyst for oxidative cyclo-dehydrogenation. thaiscience.info |
| Air/O₂ | o-phenylenediamines, Aldehydes | A green oxidant, often used with a catalyst. thaiscience.info |
An unconventional and intriguing route to benzimidazoles involves the rearrangement of 1,5-benzodiazepine precursors. Studies have shown that certain 1,5-benzodiazepines can undergo ring transformation to yield benzimidazole derivatives. For example, the reaction of 4-phenyl-1,5-benzodiazepine-2-thione with DMF-DMA (N,N-dimethylformamide dimethyl acetal) does not yield the expected product but instead affords a 2-methoxy-1-phenyethylidene-benzimidazole. This occurs via a proposed thermal 1,3-sigmatropic rearrangement of the benzodiazepine (B76468) thione into a 1-(1-phenylvinyl)-benzimidazole-2-thione intermediate, which then reacts further. This pathway represents a novel method for generating the benzimidazole core from a seven-membered heterocyclic system.
Catalytic and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to the principles of green chemistry to create more sustainable and efficient processes. chemmethod.comchemmethod.com The synthesis of benzimidazoles has been a fertile ground for the application of these principles.
A wide array of catalysts have been developed to facilitate benzimidazole synthesis under milder conditions. These include:
Lewis Acids: Catalysts like ZrOCl₂·8H₂O, TiCl₄, and various metal triflates (In(OTf)₃, Yb(OTf)₃) have proven effective in promoting the condensation of o-phenylenediamines with aldehydes or orthoesters. thaiscience.infomdpi.com
Brønsted Acids: Phosphoric acid has been used as an eco-friendly, homogeneous catalyst for the condensation reaction of o-phenylenediamines and aromatic aldehydes, offering short reaction times and excellent yields under mild thermal conditions. rsc.org
Metal Complexes: Cobalt(II) acetylacetone and other cobalt complexes catalyze the synthesis from aldehydes or the dehydrogenative coupling from primary alcohols at room temperature. thaiscience.inforsc.org
Green chemistry approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. Key strategies applied to benzimidazole synthesis include:
Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times from hours to minutes and often improves yields. mdpi.comrjptonline.org
Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding reagents with a catalyst in a mortar and pestle, minimizes the use of volatile organic compounds. mdpi.com
Aqueous Media: Utilizing water as a solvent is a key green strategy, and methods have been developed for carbon-nitrogen cross-coupling reactions to form benzimidazoles exclusively in water. chemmethod.com
Alternative Solvents: Deep Eutectic Solvents (DES) and ionic liquids have been employed as greener alternatives to traditional organic solvents, sometimes acting as both the solvent and catalyst. rasayanjournal.co.in
Novel Activation: A metal-free route using nano-electrospray (nESI) to generate charged microdroplets has been shown to accelerate the reaction between 1,2-aromatic diamines and carboxylic acids by orders of magnitude without any added catalyst. rsc.org
Table of Green Synthesis Methods for Benzimidazoles
| Method | Catalyst/Medium | Advantages |
| Microwave Irradiation | Alumina, Ionic Liquids | Rapid, efficient, reduced reaction times. mdpi.comrjptonline.org |
| Solvent-Free Grinding | Acetic Acid | Environmentally friendly, avoids hazardous solvents. rasayanjournal.co.in |
| Aqueous Synthesis | Water | Economical, environmentally benign. chemmethod.com |
| Deep Eutectic Solvents | Choline Chloride:Urea | Recyclable, acts as both solvent and catalyst. rasayanjournal.co.in |
| Phosphoric Acid Catalysis | Phosphoric Acid | Eco-friendly, mild conditions, simple workup. rsc.org |
| Microdroplet Synthesis | nESI Source (no catalyst) | Extremely rapid, ambient conditions, metal-free. rsc.org |
Metal-Catalyzed Syntheses
Metal catalysts play a crucial role in modern organic synthesis, often enabling reactions with high efficiency and selectivity. In the context of benzimidazole synthesis, metal-catalyzed approaches offer significant advantages. For instance, the synthesis of 2-(4-nitrophenyl)-1H-benzimidazole, a related nitro-substituted benzimidazole, can be achieved through the cyclization of a mono Schiff base precursor, N-(4-nitrobenzyl)benzene-1,2-diamine. nih.govresearchgate.net The formation of stable complexes with transition metals enhances the catalytic activity for various organic transformations. nih.gov
Another notable metal-catalyzed method involves the use of stannous chloride dihydrate (SnCl₂·2H₂O) for the reductive cyclization of 2-nitro-5-substituted aniline (B41778) Schiff bases. rhhz.net This process efficiently yields 2,5-disubstituted benzimidazoles in excellent yields and with good purity. rhhz.net The reaction is believed to proceed through the initial SnCl₂·2H₂O-assisted reduction of the nitro group to an amine, which then undergoes rapid intramolecular cyclization and elimination to form the stable benzimidazole ring. rhhz.net This method is applicable to the synthesis of both 2-alkyl- and 2-aryl-substituted benzimidazoles. rhhz.net
| Catalyst | Reactants | Product | Yield (%) | Reference |
| SnCl₂·2H₂O | 2-nitro-5-substituted aniline Schiff base | 2,5-disubstituted benzimidazole | Excellent | rhhz.net |
| Transition Metals | N-(4-nitrobenzyl)benzene-1,2-diamine | 2-(4-nitrophenyl)-1H-benzimidazole | - | nih.gov |
Microwave-Assisted Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. This technology has been successfully applied to the synthesis of various benzimidazole derivatives, including those with nitro substituents. For example, a series of 5-nitro and 6-nitro substituted benzimidazole derivatives were synthesized from an iminoester hydrochloride and 4-nitro-o-phenylenediamine under microwave irradiation. ajol.inforesearchgate.net This method offers a rapid and efficient route to these compounds. ajol.inforesearchgate.net
In another application, the reaction of iminoester hydrochlorides of phenylacetic acids with 4,5-dichloro-1,2-phenylenediamine under microwave irradiation provides benzimidazole derivatives in good yields and with short reaction times. tandfonline.com This protocol has been extended to the synthesis of bis-benzimidazoles. tandfonline.com Furthermore, catalyst-free, microwave-assisted methods have been developed for the synthesis of benzimidazole derivatives, achieving high yields (94-98%) in very short reaction times (5-10 minutes), presenting a green and efficient alternative to traditional methods. eurekaselect.com
| Reactants | Conditions | Product | Yield (%) | Reaction Time | Reference |
| Iminoester hydrochloride, 4-nitro-o-phenylenediamine | Microwave irradiation | 5/6-nitro substituted benzimidazoles | - | - | ajol.inforesearchgate.net |
| Iminoester hydrochlorides of phenylacetic acids, 4,5-dichloro-1,2-phenylenediamine | Microwave irradiation, 300W, 65°C | 5,6-dichloro-2-(substitutedbenzyl)-1H-benzimidazole | Good | 10 min | tandfonline.com |
| o-phenylenediamines, aldehyde | Microwave irradiation (catalyst-free) | 2-substituted benzimidazole | 94-98% | 5-10 min | eurekaselect.com |
Environmentally Benign Reagents and Solvents
The principles of green chemistry are increasingly influencing the design of synthetic routes, encouraging the use of less hazardous and more sustainable materials.
Ammonium chloride (NH₄Cl), a commercially available and environmentally benign catalyst, has been effectively used in the synthesis of 2-arylbenzimidazoles. researchgate.net The condensation reaction between o-phenylenediamine and various carbonyl compounds in the presence of ammonium chloride provides the desired benzimidazole derivatives in good to excellent yields (75-94%). researchgate.net This method represents a simple and efficient approach for the synthesis of these heterocyclic compounds. researchgate.net
The synthesis of 5-nitro benzimidazole derivatives can also be achieved by refluxing 4-nitro-1,2-phenylenediamine with various substituted aromatic aldehydes in dimethoxyethane, using sodium metabisulfite as an oxidizing agent for the cyclization of the intermediate Schiff base. scholarsresearchlibrary.com In a related approach, 2-benzyl-5-nitrobenzimidazole was prepared by the condensation of 4-nitro-o-phenylenediamine with phenylacetic acid in aqueous hydrochloric acid. umich.edu
In a metal-free approach, D-glucose has been identified as an efficient and biorenewable C1 synthon for the synthesis of benzimidazoles. acs.orgnih.gov The reaction involves the oxidative cyclization of o-phenylenediamines with D-glucose in water, an environmentally benign solvent. acs.orgnih.gov This method features broad functional group tolerance, excellent yields, and short reaction times, making it a highly sustainable synthetic strategy. acs.orgnih.gov Isotopic labeling studies have confirmed that the methine carbon of the benzimidazole ring originates from D-glucose. acs.orgnih.gov
| Method | Catalyst/Reagent | Reactants | Solvent | Key Features | Reference |
| Ammonium Chloride Catalysis | NH₄Cl | o-phenylenediamine, carbonyl compounds | Chloroform | Environmentally benign catalyst, good to excellent yields (75-94%) | researchgate.net |
| Sodium Metabisulfite Oxidation | Sodium metabisulfite | 4-nitro-1,2-phenylenediamine, aromatic aldehydes | Dimethoxyethane | Utilizes an oxidizing agent for cyclization | scholarsresearchlibrary.com |
| D-Glucose as C1 Synthon | None (metal-free) | o-phenylenediamines, D-glucose | Water | Biorenewable C1 source, environmentally benign, excellent yields | acs.orgnih.gov |
Advanced Synthetic Transformations
The this compound core serves as a versatile platform for further chemical modifications to generate a variety of analogues. For instance, the nitration of 2-benzyl-benzimidazole can lead to the formation of 5(6)-nitro-2-(4-nitrobenzyl)-benzimidazole. rsc.org The nitro group at the 5-position can be reduced to an amino group, which can then be further functionalized. For example, catalytic hydrogenation of 2-benzyl-5-nitrobenzimidazole in the presence of palladium on carbon affords 5-amino-2-benzylbenzimidazole in near quantitative yields. umich.edu This amino derivative can then undergo various reactions to introduce different substituents.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has become an indispensable tool in organic synthesis, offering efficient and versatile pathways to construct complex molecular architectures. acs.org For the synthesis of 2-substituted and 2,5-disubstituted benzimidazoles, palladium-catalyzed cross-coupling reactions provide significant advantages over classical condensation methods. acs.orgnih.gov
A key strategy involves the condensation of a substituted o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative, followed by palladium-catalyzed functionalization. For instance, the synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole, a core synthon, can be achieved by condensing 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde. nih.gov This halogenated intermediate is then primed for subsequent palladium-catalyzed reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, to introduce diverse substituents at the 5-position. nih.gov These reactions allow for the challenging functionalization of the benzimidazole core with aryl groups or sulfonylanilines, achieving yields up to 81%. nih.gov
Another powerful approach utilizes N-(o-halophenyl)imidoyl chlorides or the corresponding imidates as versatile precursors. acs.org Palladium-catalyzed reactions of these substrates with a wide array of N-nucleophiles enable the synthesis of various N-substituted benzimidazoles. acs.org This method is noted for its broad functional group tolerance. acs.org For example, using a catalyst system of Pd(OAc)₂ and the ligand L3 (a biarylphosphine), N-(o-iodophenyl)benzimidoyl chloride reacts with different amines to produce 2-alkyl- and 2-arylbenzimidazoles in yields ranging from good to excellent. acs.org
Furthermore, an efficient synthesis of benzimidazoles has been developed through a recycled palladium-catalyzed hydrogen transfer process. This method involves the reaction of o-phenylenediamines with alcohols under mild conditions, yielding a variety of benzimidazoles in good to excellent yields. rsc.orgrsc.org A notable advantage of this protocol is the ability to recover and reuse the palladium catalyst multiple times without significant loss of activity. rsc.orgrsc.org
The table below summarizes representative examples of palladium-catalyzed synthesis of benzimidazole analogues.
| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| N-Boc-5-bromo-2-(2-nitrophenyl)-1H-benzimidazole + Aryl boronic acid | Pd(dppf)Cl₂·CH₂Cl₂, K₂CO₃, Dioxane/H₂O | N-Boc-5-aryl-2-(2-nitrophenyl)-1H-benzimidazole | Up to 81% | nih.gov |
| N-(o-iodophenyl)benzimidoyl chloride + Benzylamine | Pd(OAc)₂, L3, NaOtBu, BTF | 1-Benzyl-2-phenyl-1H-benzo[d]imidazole | 94% | acs.org |
| o-Phenylenediamine + Benzyl alcohol | Pd/C, tBuOK, Chlorobenzene | 2-Phenyl-1H-benzo[d]imidazole | 96% | rsc.org |
| Haloaromatics + o-Phenylenediamines | PdCl₂(PPh₃)₂, 2,6-Lutidine, CO (95 psig) | 2-Arylbenzimidazoles | 70-98% | acs.org |
Electrochemical Reduction-Induced Cyclizations
Electrochemical synthesis has emerged as a green and powerful alternative to conventional methods, often avoiding the need for harsh reagents, transition metals, and external oxidants or reductants. acs.orgresearchgate.netacs.org This approach is particularly effective for constructing benzimidazole rings through reductive cyclization pathways, especially starting from nitro-substituted precursors.
A prominent method involves the electrochemical reduction of o-nitroanilines. rsc.org This process, conducted in an undivided cell under constant current, initiates a tandem sequence involving the reduction of the nitro group to an amino group, followed by intramolecular cyclization with a suitable functional group. rsc.org This strategy allows for the synthesis of various 1,2-fused benzimidazoles and benzo[d]imidazoles in yields up to 99%. rsc.org The reaction conditions are mild, and the process can be performed in the open air and scaled up to the gram level. rsc.org
Another innovative electrochemical method is the dehydrogenative C-N bond formation. acs.orgacs.org This strategy enables the synthesis of 1,2-disubstituted benzimidazoles from N,N'-disubstituted o-phenylenediamines. The reaction proceeds via an electrochemical oxidative dehydrogenation, forming the imidazole ring under mild, metal-free, and oxidant-free conditions. acs.org This electrosynthesis exhibits broad substrate tolerance, accommodating various functional groups and achieving moderate to good yields. acs.org
The electrochemical reduction of a nitro group present on a benzimidazole derivative has also been studied. For example, 2-(2-nitrophenyl)-1H-benzimidazole can be electrochemically reduced at a glassy carbon electrode. nih.gov This intrinsic electrochemical activity can be harnessed in synthetic transformations where the nitro group is converted to a reactive intermediate to facilitate cyclization or further functionalization.
The following table presents examples of benzimidazole synthesis via electrochemical methods.
| Starting Material | Electrochemical Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-(Benzylamino)-N-(2-nitrophenyl)acetamide | Graphite rod anode, Pt plate cathode, LiClO₄, MeCN | 1-Benzyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one | Up to 99% | rsc.org |
| N¹,N²-Dibenzylbenzene-1,2-diamine | Graphite anode/cathode, nBu₄NPF₆, DMAc | 1-Benzyl-2-phenyl-1H-benzo[d]imidazole | 88% | acs.orgacs.org |
| Catechol + Carbohydrazide | Carbon electrode, Aqueous phosphate (B84403) buffer (pH=7) | 1,3-Diamino-5,6-dihydroxy-1H-benzo[d]imidazol-2(3H)-one | Not specified | researchgate.net |
Transition-Metal-Free Cascade Reactions
The development of transition-metal-free reactions is a significant goal in modern organic synthesis, driven by the need for more economical and environmentally benign processes. researchgate.net Cascade reactions, which involve multiple bond-forming events in a single operation, further enhance synthetic efficiency. acs.org
A notable transition-metal-free method for synthesizing benzimidazoles is the transfer hydrogenative cascade reaction between ortho-nitroanilines and alcohols or amines. acs.org This redox-economical approach utilizes a combination of potassium tert-butoxide (KOtBu) and triethylsilane (Et₃SiH). The reaction proceeds through the reduction of the nitro group and subsequent condensation and cyclization to form the benzimidazole ring. This method tolerates a wide range of functional groups and provides good to excellent yields of the desired products. acs.org
Another effective transition-metal-free strategy involves the intramolecular N-arylation of amidines. acs.org Mediated by a superbasic system of potassium hydroxide (KOH) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, this reaction facilitates the cyclization of N-(2-haloaryl)amidines to form benzimidazoles. acs.orgmdpi.com This protocol is applicable to a variety of substituted precursors, including those with fluoro, chloro, and bromo groups on the aryl ring. acs.org The synthesis is straightforward, avoids the use of any catalyst, and for certain substrates, proceeds in water, highlighting its environmental and economic advantages. mdpi.com
Furthermore, base-mediated intramolecular C-H amidation provides a pathway to N-protected benzimidazoles. organic-chemistry.org This method uses molecular iodine under basic conditions to effect the cyclization of imines formed from the condensation of o-phenylenediamines and aldehydes. organic-chemistry.org
The table below showcases examples of transition-metal-free synthetic routes to benzimidazoles.
| Starting Materials | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1-Nitro-2-aminobenzene + Benzyl alcohol | KOtBu, Et₃SiH, 1,4-Dioxane, 120 °C | 2-Phenyl-1H-benzimidazole | 87% | acs.org |
| N-(2-Iodophenyl)benzamidine | K₂CO₃, H₂O, 100 °C | 2-Phenyl-1H-benzo[d]imidazole | 80% | mdpi.com |
| N-(2-Bromophenyl)benzamidine | KOH, DMSO, 120 °C | 2-Phenyl-1H-benzo[d]imidazole | 89% | acs.org |
| 2-Mercaptobenzimidazole + Propargyl tosylate | K₂CO₃, i-PrOH | 3-Substituted thiazolo[3,2-a]benzimidazole | Up to 92% | acs.org |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is an indispensable tool for the characterization of 2-Benzyl-5-nitro-1H-benzimidazole, revealing the precise arrangement of atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) and nitrobenzimidazole moieties. Due to prototropic tautomerism in NH-benzimidazoles, the signals for protons on the benzimidazole (B57391) ring, particularly H-4 and H-7, may appear broad in certain solvents like DMSO-d₆ at room temperature. rsc.orgunibo.it
The protons of the benzyl group typically appear as a singlet for the methylene protons (CH₂) and a multiplet for the five aromatic protons of the phenyl ring. The protons on the benzimidazole ring are significantly influenced by the electron-withdrawing nitro group. Specifically, for a 5-nitro substitution, the H-4 proton is expected to be the most deshielded, appearing as a singlet or a doublet with a small coupling constant. The H-6 and H-7 protons would appear as doublets or multiplets, with their chemical shifts influenced by their position relative to the nitro group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| NH | ~13.0-13.5 | Broad Singlet |
| H-4 | ~8.5 | Singlet/Doublet |
| H-6 | ~8.1-8.2 | Doublet of Doublets |
| H-7 | ~7.7-7.8 | Doublet |
| Benzyl-CH₂ | ~4.3 | Singlet |
Note: The predicted values are based on the analysis of structurally similar compounds.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the benzyl group carbons and the benzimidazole ring carbons. Similar to ¹H NMR, tautomerism can cause signal broadening for the benzimidazole carbons, particularly C-4, C-6, C-3a, and C-7a, at room temperature. rsc.orgunibo.it
The spectrum would show signals for the benzylic methylene carbon and the aromatic carbons of the phenyl ring. The carbons of the benzimidazole moiety are influenced by the nitro group, with the carbon atom attached to the nitro group (C-5) and the adjacent carbons showing characteristic shifts. The C-2 carbon, attached to the benzyl group, would also have a distinct chemical shift.
For the related 5-Nitro-2-phenyl-1H-benzimidazole, characteristic ¹³C NMR signals are observed, which can be used to predict the approximate chemical shifts for the target compound. rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~154 |
| C-3a | ~133 |
| C-4 | ~118 |
| C-5 | ~143 |
| C-6 | ~115 |
| C-7 | ~112 |
| C-7a | ~146 |
| Benzyl-CH₂ | ~36 |
| Benzyl-C (ipso) | ~136 |
Note: The predicted values are based on the analysis of structurally similar compounds.
Regio-Isomer Identification through NMR
NMR spectroscopy is a powerful technique for distinguishing between regioisomers, such as this compound and 2-benzyl-6-nitro-1H-benzimidazole. However, the rapid N-1/N-3 prototropic tautomerism in NH-benzimidazoles can complicate this analysis, as it can lead to an averaged set of signals, making the 5-nitro and 6-nitro isomers appear spectroscopically similar at room temperature. rsc.orgunibo.it
To overcome this, NMR spectra can be recorded at low temperatures to slow down the tautomeric exchange, which may allow for the observation of separate signals for the two tautomers. rsc.org A comparison of the chemical shifts and coupling patterns of the aromatic protons on the benzimidazole ring can then be used for unambiguous identification. For instance, in the 5-nitro isomer, the H-4 proton is adjacent to the imidazole (B134444) ring, while in the 6-nitro isomer, it is the H-7 proton. These subtle differences in the electronic environment lead to distinct chemical shifts and coupling constants that can be resolved and assigned, often with the aid of two-dimensional NMR techniques like COSY and HMBC.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The calculated exact mass for the protonated molecule [M+H]⁺ of C₁₄H₁₁N₃O₂ is 254.0924. uni.lu Experimental HRMS data for closely related compounds, such as 5-Nitro-2-phenyl-1H-benzimidazole, show excellent agreement between the calculated and found values, confirming the elemental composition. rsc.org
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 254.0924 |
| [M+Na]⁺ | 276.0743 |
Source: Predicted values from PubChemLite. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is well-suited for the analysis of volatile and thermally stable compounds like nitroaromatics. nih.gov In a GC-MS analysis of this compound, the compound would first be separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that can be used as a "fingerprint" for identification. While specific GC-MS data for this compound is not detailed in the provided search results, the technique is a standard method for the analysis of nitroaromatic compounds. nih.gov The retention time from the gas chromatogram and the mass spectrum together provide a high degree of confidence in the identification of the analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRAM LC-MS/MS, LC-QTOF-MS)
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the identification and quantification of benzimidazole derivatives. researchgate.netnih.gov This method involves the separation of the analyte from a mixture using high-performance liquid chromatography (HPLC), followed by its ionization and mass analysis.
In a typical LC-MS/MS analysis of benzimidazole compounds, a reverse-phase C18 column is employed for chromatographic separation. researchgate.netusda.gov The mobile phase often consists of a gradient mixture of an aqueous solution containing a modifier like formic acid and an organic solvent such as acetonitrile or methanol. researchgate.netiaea.org Formic acid helps to promote the protonation of the analyte, which is crucial for positive mode electrospray ionization (ESI).
Electrospray ionization (ESI) is the most common ionization technique used for benzimidazole analysis, typically operating in positive ion mode to generate the protonated molecular ion [M+H]⁺. usda.goviaea.org For this compound (C₁₄H₁₁N₃O₂), the expected protonated molecule would have a mass-to-charge ratio (m/z) of approximately 254.09.
High-Resolution Accurate Mass Spectrometry (HRAM) using platforms like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers provides highly accurate mass measurements, allowing for the determination of the elemental composition and unambiguous identification of the compound.
In the tandem mass spectrometry (MS/MS) stage, the precursor ion (e.g., m/z 254.09) is selected and subjected to collision-induced dissociation (CID). This process generates characteristic product ions that are specific to the molecule's structure. The fragmentation pattern provides definitive structural confirmation. The selection of specific precursor-to-product ion transitions is utilized in Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification of the target compound in complex matrices. usda.govnih.gov
| Parameter | Condition |
|---|---|
| Chromatography | Reverse-Phase HPLC |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) researchgate.net |
| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid researchgate.net |
| Ionization Mode | Positive Electrospray Ionization (ESI+) iaea.org |
| Precursor Ion [M+H]⁺ | m/z 254.09 |
| Scan Mode | Multiple Reaction Monitoring (MRM) usda.govnih.gov |
Vibrational Spectroscopy
Vibrational spectroscopy explores the molecular vibrations of a compound and is a key tool for identifying functional groups.
Fourier Transform Infrared Spectroscopy (FT-IR)
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For related nitro-benzimidazole structures, characteristic peaks have been identified that can be extrapolated to the target compound. nih.gov
The FT-IR spectrum of this compound is expected to show several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would correspond to the N-H stretching vibration of the imidazole ring. Aromatic C-H stretching vibrations are anticipated to appear around 3100-3000 cm⁻¹. The C=N stretching of the imidazole ring typically occurs in the 1650-1580 cm⁻¹ region. Crucially, the presence of the nitro (NO₂) group is confirmed by two strong absorption bands: one for asymmetric stretching around 1550-1530 cm⁻¹ and another for symmetric stretching near 1350-1330 cm⁻¹. nih.gov
| Vibrational Mode | Expected Frequency (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | ~3300 | Imidazole Ring |
| Aromatic C-H Stretch | 3100 - 3000 | Benzene (B151609) & Benzimidazole Rings |
| C=N Stretch | 1630 - 1600 | Imidazole Ring |
| C=C Stretch | 1600 - 1450 | Aromatic Rings |
| NO₂ Asymmetric Stretch | 1550 - 1530 nih.gov | Nitro Group |
| NO₂ Symmetric Stretch | 1350 - 1330 nih.gov | Nitro Group |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. The technique provides valuable evidence about the molecular structure based on the Raman scattering effect. nih.gov For this compound, Raman spectroscopy can provide a distinct fingerprint, yielding sensitive information specific to the constituent parts of the molecule. nih.gov Expected prominent bands would include the symmetric stretching of the nitro group, ring breathing modes of both the benzimidazole and benzyl aromatic systems, and C-C stretching vibrations. The presence of the electron-withdrawing nitro group can influence the polarizability of the benzimidazole ring, which may be observed as shifts in the Raman spectral features compared to unsubstituted benzimidazoles. nih.gov
X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. researchgate.net This technique provides accurate data on bond lengths, bond angles, torsion angles, and intermolecular interactions. researchgate.net
| Parameter | Predicted Value/Feature |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Benzimidazole Core | Essentially planar researchgate.netnih.gov |
| Dihedral Angle | Significant angle between benzimidazole and benzyl planes (~80-90°) nih.gov |
| Intermolecular Forces | C-H···N Hydrogen Bonds, C-H···π and π-π stacking interactions researchgate.netnih.gov |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target.
Prediction of Ligand-Target Binding Interactions
Molecular docking simulations are instrumental in predicting how 2-Benzyl-5-nitro-1H-benzimidazole might interact with biological targets. For instance, benzimidazole (B57391) derivatives have been extensively studied as inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in cancer-related angiogenesis. nih.govsemanticscholar.org Docking studies of 2-substituted-5-nitro-benzimidazole derivatives have been performed to explore their potential as anticancer agents targeting VEGFR-2 and c-Met. researchgate.net
In a typical docking study, the benzimidazole core of a ligand is positioned within the ATP-binding pocket of the kinase. The interactions are predicted based on the complementarity of the ligand and the protein's active site. For this compound, the benzyl (B1604629) group would likely occupy a hydrophobic pocket, while the benzimidazole core, with its nitrogen atoms, could act as a hydrogen bond acceptor or donor. The nitro group, being a strong electron-withdrawing group, would influence the electronic properties of the benzimidazole ring system and could participate in specific interactions within the active site.
Analysis of Binding Affinities and Modes (e.g., Hydrogen Bonding, π–π Stacking)
The stability of the ligand-target complex is quantified by its binding affinity, often expressed as a docking score or binding energy. Lower binding energies indicate more stable complexes. The analysis of the docked pose reveals the specific non-covalent interactions that contribute to this stability.
Key interactions for benzimidazole derivatives typically include:
Hydrogen Bonding: The nitrogen atoms of the benzimidazole ring are capable of forming hydrogen bonds with amino acid residues in the active site of a protein. For example, in VEGFR-2, key hydrogen bonds are often formed with residues like Cys919 and Asp1046.
π–π Stacking: The aromatic nature of the benzimidazole and benzyl rings allows for π–π stacking interactions with aromatic amino acid residues such as phenylalanine or tyrosine within the binding pocket. researchgate.net
Hydrophobic Interactions: The benzyl substituent would likely engage in hydrophobic interactions with nonpolar residues in a hydrophobic back pocket of the target protein. nih.gov
A representative docking analysis of a related benzimidazole derivative is often presented in a table format, detailing the binding energies and key interacting residues.
| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 2-substituted-benzimidazole | VEGFR-2 | -8.5 to -10.5 | Cys919, Asp1046, Phe1047 | Hydrogen bonding, Hydrophobic |
| 5-nitro-benzimidazole | c-Met | -7.9 to -9.8 | Met1160, Tyr1230, Asp1222 | Hydrogen bonding, π–π stacking |
This table presents hypothetical yet representative data based on studies of similar benzimidazole derivatives.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of a molecule.
Density Functional Theory (DFT) Applications
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT can be used to optimize the molecular geometry and calculate various electronic properties. nih.gov These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p), to provide a balance between accuracy and computational cost. researchgate.net
Derivation of Molecular Descriptors (e.g., EHOMO, ELUMO, Energy Gap, Dipole Moment)
From the optimized molecular geometry, several key molecular descriptors can be derived:
EHOMO (Energy of the Highest Occupied Molecular Orbital): This is related to the molecule's ability to donate electrons. A higher EHOMO value indicates a better electron donor.
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This is related to the molecule's ability to accept electrons. A lower ELUMO value indicates a better electron acceptor.
Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
A table of calculated molecular descriptors for a representative benzimidazole derivative can provide valuable comparative data.
| Molecular Descriptor | Calculated Value | Unit |
| EHOMO | -6.5 to -7.5 | eV |
| ELUMO | -2.0 to -3.0 | eV |
| Energy Gap (ΔE) | 4.0 to 5.0 | eV |
| Dipole Moment (µ) | 3.0 to 5.0 | Debye |
This table presents hypothetical yet representative data based on DFT studies of similar benzimidazole derivatives.
Local Reactivity Analysis (e.g., Fukui Functions, Softness Indices, Mulliken Population Analysis)
Local reactivity descriptors help to identify the most reactive sites within a molecule:
Fukui Functions: These functions indicate the propensity of each atom in the molecule to be attacked by a nucleophile or an electrophile.
Softness Indices: Related to the Fukui functions, these indices also predict local reactivity.
Mulliken Population Analysis: This method calculates the partial atomic charges on each atom, providing insight into the distribution of electron density and potential sites for electrostatic interactions.
These analyses can pinpoint which atoms in this compound are most likely to participate in chemical reactions or form key interactions with a biological target. For instance, the nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms of the nitro group are often identified as sites susceptible to electrophilic attack.
In Silico Pharmacokinetic and Drug-Likeness Predictions
The bioavailability of a drug, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a key determinant of its efficacy. While specific in vivo or in vitro bioavailability studies for this compound are not extensively reported in publicly available literature, its potential for oral bioavailability can be inferred from its physicochemical properties.
"Drug-likeness" is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors such as bioavailability and metabolic stability. One of the most widely used guidelines for evaluating drug-likeness is Lipinski's Rule of Five. This rule states that, in general, an orally active drug has:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight under 500 daltons.
A calculated octanol-water partition coefficient (log P) not greater than 5.
The properties of this compound in the context of Lipinski's Rule of Five are summarized in the table below.
| Property | Value for this compound | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 253.26 g/mol nih.govamerigoscientific.com | < 500 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |
| XLogP3 | 3.7 nih.govuni.lu | ≤ 5 | Yes |
Based on this analysis, this compound adheres to all the criteria of Lipinski's Rule of Five, suggesting that it possesses physicochemical properties consistent with those of orally bioavailable drugs.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational techniques used to identify and design new drug candidates. A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify potential hits.
A review of the scientific literature indicates that while pharmacophore modeling and virtual screening have been extensively applied to the broader class of benzimidazole derivatives for various therapeutic targets, specific studies focusing solely on this compound are not readily found. nih.govnih.govmdpi.com These studies on related benzimidazole compounds often identify key pharmacophoric features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are crucial for their interaction with specific protein targets. nih.gov The general benzimidazole scaffold is frequently used as a starting point for ligand-based virtual screening to identify novel inhibitors for various enzymes and receptors. nih.govnih.gov However, without specific studies on this compound, its precise pharmacophoric features and its potential as a hit in virtual screening campaigns remain to be elucidated.
Structure Activity Relationship Sar Investigations of 2 Benzyl 5 Nitro 1h Benzimidazole and Its Derivatives
Impact of the 5-Nitro Group on Biological Activity
The presence of a nitro group at the 5-position of the benzimidazole (B57391) ring is a critical determinant of the biological activity of 2-benzyl-1H-benzimidazole derivatives. This substituent, being a strong electron-withdrawing group, significantly modulates the electronic properties of the benzimidazole system. libretexts.org The bioactivity of these compounds is often dependent on the presence of the nitro group. scholarsresearchlibrary.com
The mode of action for some nitro-substituted benzimidazoles is linked to reductive metabolism, where the compound acts as a prodrug that requires activation by nitroreductases. mdpi.com This activation process is crucial for their therapeutic effects. The electron-withdrawing nature of the nitro group can also influence the compound's ability to interact with biological targets through various non-covalent interactions. researchgate.net
Furthermore, SAR studies have revealed that the presence of a nitro group at the C5 position of benzimidazole can result in moderate inhibitory activity in certain biological assays. nih.gov The specific positioning of the nitro group is also vital; for instance, 5(6)-nitro-2-(4-nitrobenzyl)-benzimidazole is a known derivative formed through the nitration of 2-benzyl-benzimidazole. rsc.org The presence of the nitro group is a common feature in several biologically active benzimidazole-based drugs. mdpi.com
Influence of Substituent Variations on the Benzyl (B1604629) Moiety
Modifications to the benzyl group attached at the 2-position of the 5-nitro-1H-benzimidazole scaffold offer another avenue to modulate biological activity. The nature and position of substituents on this aromatic ring can have a profound impact on the compound's potency and selectivity.
Positional Effects of Aromatic Substituents
The position of substituents on the benzyl ring plays a crucial role in determining the biological response. Studies have shown that the placement of various groups at the ortho, meta, or para positions can lead to significant differences in activity. For example, in a series of 5-nitro benzimidazole derivatives, halogen groups (Cl or Br) at the C-2 and C-4 positions of the phenyl ring resulted in less potent vasorelaxant activity. scholarsresearchlibrary.com
Role of Oxygenated Radicals
The introduction of oxygenated radicals on the benzyl moiety has been shown to be a key factor in enhancing the biological activity of 2-benzyl-5-nitro-1H-benzimidazole derivatives. Research indicates that the presence of two or even three oxygenated radicals on the phenyl ring can increase the relaxant effect in vasorelaxant assays. scholarsresearchlibrary.com
This suggests that the bioactivity of these compounds is dependent not only on the nitro group but also on the presence of multiple small, oxygenated substituents at various positions on the phenyl ring. scholarsresearchlibrary.com Examples of such oxygenated groups include methoxy (B1213986) and benzyloxy groups. For instance, compounds like 2-(3,4-Dimethoxy-phenyl)-5-nitro-1H-benzoimidazole and 2-(4-Benzyloxy-phenyl)-5-nitro-1H-benzoimidazole have been synthesized and evaluated for their biological activities. scholarsresearchlibrary.com The presence of these oxygen-containing functional groups can alter the molecule's polarity and hydrogen bonding capabilities, which can be critical for receptor binding. chemrxiv.org
Modifications on the Benzimidazole Nitrogen Atom (N-1 Substitution)
Substitution at the N-1 position of the benzimidazole ring provides another critical point for structural modification to tune the biological properties of this compound derivatives. The nature of the substituent at this position can significantly influence the compound's physicochemical properties and its interaction with biological targets. nih.govnih.gov
Alkylation Effects
Alkylation at the N-1 position of the benzimidazole nucleus is a common strategy to enhance biological activity. researchgate.net The introduction of various alkyl groups can modulate the lipophilicity and steric profile of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
For example, the synthesis of compounds like 2-benzyl-1-(2-hydroxypropyl)-5-nitrobenzimidazole demonstrates the introduction of an alkyl chain with a hydroxyl group. rsc.org The length and nature of the alkyl chain at the N-1 position have been shown to be important for the antiproliferative and antimicrobial activities of some N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives. acs.org Studies have shown that N-1 substitution can increase chemotherapeutic activity, with benzyl groups being a notable example. nih.gov The reaction of 5-nitrobenzimidazol-2-one with various alkylating agents, including benzyl chloride, has been explored to create N-substituted derivatives. researchgate.net
Ring System Incorporations (e.g., Pyrrolidino, Piperidinyl)
Incorporating cyclic systems, such as pyrrolidine (B122466) or piperidine (B6355638) rings, at the N-1 position of the benzimidazole core represents another important modification strategy. These cyclic moieties can introduce conformational constraints and provide additional points of interaction with biological targets. nih.gov
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a versatile scaffold in drug discovery due to its three-dimensional structure and ability to be substituted at various positions. nih.gov Its incorporation can influence the basicity and nucleophilicity of the parent molecule. nih.gov Similarly, the piperidine ring can also be introduced to modulate the pharmacological profile. For instance, 2-benzyl[and 2-(4-ethoxybenzyl)]-1-(2-diethylamino-propyl)-5-nitrobenzimidazole, which contains a substituted aminoalkyl chain, has been synthesized. rsc.org The incorporation of such ring systems can lead to compounds with enhanced antibacterial or other biological activities. researchgate.net
Substituent Effects at the Benzimidazole C-2 Position
The nature of the substituent at the C-2 position of the 5-nitro-1H-benzimidazole core is a key determinant of its pharmacological effects. Research has systematically explored how different aryl, heteroaryl, and alkyl groups at this position modulate the compound's activity.
Aryl and Heteroaryl Substitutions
The introduction of various aryl and heteroaryl moieties at the C-2 position has been a focal point of SAR investigations, revealing significant variations in biological activity.
For instance, a study on 2-aryl-5-nitro-1H-benzimidazole derivatives as potential vasorelaxant agents highlighted the importance of the substitution pattern on the phenyl ring. scholarsresearchlibrary.com It was observed that halogen substitutions, such as chloro and bromo, at the C-2 and C-4 positions of the phenyl ring resulted in less potent vasorelaxation. scholarsresearchlibrary.com Conversely, the presence of multiple small oxygenated groups on the phenyl ring enhanced the relaxant effect. scholarsresearchlibrary.com This suggests that for vasorelaxant activity, the bioactivity is dependent on both the nitro group at the C-5 position of the benzimidazole core and the presence of oxygenated substituents on the C-2 phenyl ring. scholarsresearchlibrary.com
Another study synthesized a series of 2-substituted-5-nitro benzimidazole derivatives and evaluated their antioxidant activity. researchgate.net The findings indicated that a 2-(4-fluoro-phenyl)-5-nitro-1H-benzimidazole derivative showed promising antioxidant activity. researchgate.net This highlights that electronic properties of the substituent on the C-2 aryl group can influence the antioxidant potential.
Furthermore, research into 2,5'-bi-1H-benzimidazole derivatives, where a second benzimidazole ring is attached at the C-2 position, has been conducted to evaluate their cytotoxicity and topoisomerase I inhibitory activity. nih.gov The substitution pattern on this second benzimidazole ring, which can be considered a large heteroaryl substituent, was found to be crucial for activity. nih.gov
The table below summarizes the effects of different C-2 aryl and heteroaryl substitutions on the biological activity of 5-nitro-1H-benzimidazole derivatives.
Table 1: Effect of C-2 Aryl and Heteroaryl Substitutions on Biological Activity
| C-2 Substituent | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| 2,4-Dihalogenated Phenyl | Vasorelaxant | Less potent activity. | scholarsresearchlibrary.com |
| Phenyl with Oxygenated Groups | Vasorelaxant | Increased relaxant effect. | scholarsresearchlibrary.com |
| 4-Fluoro-phenyl | Antioxidant | Promising activity. | researchgate.net |
Alkyl Chain Variations
Systematic investigations into the effects of varying the alkyl chain at the C-2 position of the this compound scaffold have provided insights into the SAR for opioid receptor activity. A recent study focused on the in vitro µ-opioid receptor (MOR) activation by a series of 'nitazene' analogs, which are potent opioids. cfsre.org
The research demonstrated that modifications to the core 2-benzylbenzimidazole structure significantly impact MOR activity. cfsre.org Specifically, the study explored the effects of 'ring' substituted analogs, including N-pyrrolidino and N-piperidinyl modifications, as well as 'desnitazene' analogs that lack the 5-nitro group, and N-desethyl analogs. cfsre.org
The results consistently showed that the removal of the 5-nitro group from the benzimidazole ring led to a marked decrease in potency, underscoring the importance of this functional group for MOR activation. cfsre.org Furthermore, N-pyrrolidino substitutions were generally found to be more favorable for MOR activation compared to N-piperidine substitutions. cfsre.org N-desethyl modifications also retained significant MOR activity, although generally with slightly lower potency than their comparator nitazenes. cfsre.org An interesting exception was N-desethyl isotonitazene, which proved to be more potent than isotonitazene itself. cfsre.org
The following table details the impact of these alkyl chain variations on MOR activation.
Table 2: Impact of C-2 Position Related Modifications on MOR Activation
| Modification | Effect on MOR Agonist Potency | Reference |
|---|---|---|
| Removal of 5-nitro group | Pronounced decrease | cfsre.org |
| N-pyrrolidino substitution | Generally more favorable than N-piperidine | cfsre.org |
| N-desethyl modification | Generally slightly lower potency | cfsre.org |
Hybrid Scaffold Contributions to SAR
The development of hybrid molecules, which combine the this compound scaffold with other pharmacologically active moieties, has emerged as a promising strategy to enhance therapeutic efficacy and explore new biological activities.
Benzimidazole-Oxadiazole Hybrid Systems
The fusion of benzimidazole and 1,3,4-oxadiazole (B1194373) rings has been investigated to create hybrid compounds with potential antimicrobial and anticancer activities. The rationale behind this approach is that combining two or more pharmacophores can lead to synergistic effects, allowing the hybrid molecule to interact with multiple biological targets. researchgate.net
A study involving the synthesis of novel 6-Chloro-2-(2-(5-(substituted phenyl)-1,3,4-oxadiazol-2-yl)ethyl)-1H-benzo[d]imidazole derivatives demonstrated the potential of this hybrid system. hilarispublisher.com While this particular study focused on a 6-chloro substituted benzimidazole, the principles can be extrapolated to the 5-nitro analog due to the known importance of electron-withdrawing groups at this position for various biological activities.
Another research effort synthesized new compounds combining benzimidazole with 1,3,4-oxadiazole and evaluated their antioxidant and anticancer properties. researchgate.net The biological activity of these hybrids was found to be dependent on the nature of the substituents on the oxadiazole ring, highlighting a new dimension for SAR exploration. researchgate.net
The data below illustrates the potential of benzimidazole-oxadiazole hybrids.
Table 3: Biological Potential of Benzimidazole-Oxadiazole Hybrids
| Hybrid System | Target Activity | Key SAR Aspect | Reference |
|---|---|---|---|
| 6-Chloro-benzimidazole-oxadiazole | Antimicrobial | Substituents on the phenyl ring of the oxadiazole moiety. | hilarispublisher.com |
Triazole-Benzimidazole-Chalcone Hybrid Systems
The synthesis of hybrid molecules incorporating triazole, benzimidazole, and chalcone (B49325) moieties has been explored for their cytotoxic potential. Chalcones are known for their diverse biological activities, and their integration into a benzimidazole framework offers a promising avenue for developing new anticancer agents. nih.gov
Structure-activity relationship studies of these hybrids have revealed that the introduction of a nitrogen-containing 5- or 6-membered ring via a hydrocarbon spacer at the N-1 position of the benzimidazole ring enhances cytotoxic activity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and OVCAR-3 (ovarian). nih.gov For example, (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one was generally more active than its analogs with substitutions on the phenyl ring of the chalcone moiety. nih.gov This suggests that modifications at the N-1 position of the benzimidazole ring can be more impactful than substitutions on the chalcone part of the hybrid.
α-Aminonitrile-Based Derivatives
The incorporation of an α-aminonitrile moiety into the benzimidazole scaffold has been investigated as a strategy for creating novel derivatives with potential biological activities. While specific studies focusing solely on this compound are limited, research on related structures provides valuable insights.
For example, a study on the synthesis of N-substituted benzimidazole acrylonitrile (B1666552) hybrids, starting from o-chloronitrobenzenes, has been reported. nih.gov The anticancer activity of these compounds was found to increase with the length of the linker between the aromatic moiety and the 5-nitro-1H-benzimidazole core. nih.gov This indicates that the spatial arrangement and the nature of the linker in such derivatives are crucial for their cytotoxic effects.
Another relevant study involved the synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as antiprotozoal agents. mdpi.com These compounds, which can be considered related to α-aminonitrile derivatives, showed significant activity against various parasites. mdpi.com The nature of the aryl group on the acetamide (B32628) side chain was found to influence the antiprotozoal efficacy, with a 4-chloro-3-nitrophenyl substituent leading to high activity against Giardia intestinalis. mdpi.com
The table below presents findings from α-aminonitrile-based and related derivatives.
Table 4: SAR of α-Aminonitrile-Based and Related Benzimidazole Derivatives
| Derivative Type | Target Activity | Key SAR Finding | Reference |
|---|---|---|---|
| N-substituted benzimidazole acrylonitrile | Anticancer | Activity increases with the length of the linker. | nih.gov |
In Vitro Biological Activity and Mechanistic Studies
Anti-Oncological and Antiproliferative Activities
Derivatives of 2-Benzyl-5-nitro-1H-benzimidazole have demonstrated notable potential as anticancer agents, exhibiting activities that inhibit the growth of cancer cells through various mechanisms. rsc.orgnih.govnih.gov The presence of the benzimidazole (B57391) core, which is structurally similar to purines, allows these compounds to interact with biopolymers and cellular pathways crucial for cancer development. nih.gov
The antiproliferative action of benzimidazole derivatives is a key factor in their potential as cancer therapies. frontierspartnerships.org Studies have shown that these compounds can inhibit the proliferation of various human cancer cell lines. For instance, certain 5-nitro-1H-benzimidazole derivatives have been evaluated for their anticancer properties against liver (HepG-2), colon (HCT-116), and breast (MCF-7) cancer cell lines using the MTT assay. rsc.orgnih.gov The results indicated that the cytotoxic activity of these compounds was influenced by the nature of the substituents on the benzimidazole ring. rsc.orgnih.gov Specifically, the length of the linkage between the aromatic moiety and the 5-nitro-1H-benzimidazole core was found to correlate with increased anticancer activity. rsc.orgnih.gov
In one study, a series of new benzimidazole derivatives were synthesized and tested for their antiproliferative effects on human lung adenocarcinoma A549 cells under both normal and hypoxic conditions. frontierspartnerships.org Four of the tested compounds showed significant antiproliferative activity, with three being particularly effective in hypoxic environments. frontierspartnerships.org Compound 8 , a derivative of this compound, was identified as the most cytotoxic agent against A549 cells under hypoxic conditions. frontierspartnerships.org The mechanism of cell death was confirmed to be apoptosis through caspase 3/7 assays. frontierspartnerships.org
The introduction of an alkyl group at the N-1 position of 2-(substituted phenyl)-1H-benzimidazole derivatives has been shown to enhance antiproliferative activity against the MDA-MB-231 human breast cancer cell line. acs.org The accepted mechanism for the anticancer action of these compounds often involves inducing cell cycle arrest at different phases (S, G0/G1, or G2/M), which leads to abnormal DNA replication and mitosis, ultimately resulting in apoptosis. nih.gov Furthermore, some benzimidazoles can disrupt the mitochondrial membrane potential, causing the release of pro-apoptotic factors and activating caspases. nih.gov
Table 1: Antiproliferative Activity of Selected Benzimidazole Derivatives
| Compound | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| 2-mercaptomethyl-5-nitro-1H-benzimidazole derivatives | HepG-2 (liver), HCT-116 (colon), MCF-7 (breast) | Promising anticancer potential. rsc.orgnih.gov | nih.gov, rsc.org |
| 5-nitro-1H-benzimidazole derivatives | HepG-2 (liver), HCT-116 (colon), MCF-7 (breast) | Strong activity, less active than 5-fluorouracil. rsc.orgnih.gov | nih.gov, rsc.org |
| Compound 8 (a this compound derivative) | A549 (lung adenocarcinoma) | Most cytotoxic under hypoxic conditions. frontierspartnerships.org | frontierspartnerships.org |
| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives | MDA-MB-231 (breast) | Enhanced antiproliferative activity. acs.org | acs.org |
The anticancer effects of benzimidazole derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.
Topoisomerase I: A series of 2-phenyl-5-nitrobenzimidazoles were synthesized and evaluated for their ability to inhibit topoisomerase I. koreascience.kr The study of the structure-activity relationship revealed that the inhibitory activity was not directly related to electronic or lipophilic properties, suggesting that a specific spatial arrangement is crucial for effective inhibition. koreascience.kr Other benzimidazole derivatives have also been identified as selective inhibitors of human and E. coli DNA topoisomerase I. nih.gov
Kinases: Certain 2-substituted-5-nitro-benzimidazole derivatives have been synthesized as dual inhibitors of c-Met and VEGFR-2 kinases, which are important therapeutic targets in lung and colorectal cancers. nih.gov These compounds showed inhibitory activity against A549 lung cancer cells (IC50 2.19 ± 0.09 µM) and HCT116 colorectal cancer cells (IC50 10.97 ± 0.09 µM). nih.gov
PARP (Poly (ADP-ribose) polymerase): Benzimidazole derivatives are part of the core structure of known PARP inhibitors like veliparib, highlighting their potential in targeting this enzyme. nih.gov
DNA Gyrase B: Computational studies, including pharmacophore modeling and docking, have identified 2,5(6)-substituted benzimidazole derivatives as promising inhibitors of E. coli DNA gyrase B. nih.gov These molecules are predicted to interact with key amino acid residues such as Asn46, Asp73, and Asp173 in the enzyme's binding site. nih.gov
The interaction of benzimidazole derivatives with DNA is a significant aspect of their biological activity. rsc.orgnih.gov Electrochemical studies have been conducted to investigate the interaction between 2-(2-nitrophenyl)-1H-benzimidazole derivatives and both double-stranded (dsDNA) and single-stranded (ssDNA) DNA. nih.gov Using differential pulse voltammetry, it was observed that the electrochemical signal of the benzimidazole compounds decreased and shifted to more negative potentials upon the addition of DNA, indicating an interaction. nih.gov The primary mode of interaction was found to be electrostatic, with binding constants determined for the complexes formed with dsDNA. nih.gov
Antimicrobial Activities
Benzimidazole derivatives have demonstrated a broad spectrum of antimicrobial activity, making them a subject of interest in the development of new anti-infective agents. nih.govmdpi.comwisdomlib.orgwisdomlib.orgresearchgate.netwisdomlib.org
The antibacterial efficacy of benzimidazole compounds has been evaluated against a variety of both Gram-positive and Gram-negative bacteria. nih.govmdpi.comtsijournals.com The presence of electron-withdrawing groups, such as a nitro group, on the benzimidazole scaffold has been shown to enhance antibacterial activity. wisdomlib.orgwisdomlib.org
In one study, a series of 2-benzylthiomethyl-1H-benzimidazole derivatives were synthesized and tested against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). tsijournals.com Several of these compounds exhibited significant antibacterial effects with Minimum Inhibitory Concentration (MIC) values ranging from 140 to 400 µg/mL. tsijournals.com Notably, a derivative with a nitro group at the 5-position of the benzimidazole ring showed bactericidal potency. tsijournals.com
Another study reported that N,2,6-trisubstituted 1H-benzimidazole derivatives, particularly those with a 2-(4-nitrophenyl) group, were potent antibacterial agents against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the range of 4–16 μg mL−1. rsc.org
Table 2: Antibacterial Activity of this compound and its Derivatives
| Compound/Derivative | Bacterial Strain(s) | Activity (MIC) | Reference |
|---|---|---|---|
| 2-benzylthiomethyl-5-nitro-1H-benzimidazole | E. coli, S. aureus | MIC: 140-400 µg/mL, bactericidal potency. tsijournals.com | tsijournals.com |
| N,2,6-trisubstituted 1H-benzimidazoles (with 2-(4-nitrophenyl) group) | MSSA, MRSA | MIC: 4–16 μg mL−1. rsc.org | rsc.org |
| 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides | G. intestinalis, T. vaginalis, E. histolytica | Compound 7 was 7 times more active against G. intestinalis than benznidazole. mdpi.com | mdpi.com |
Derivatives of benzimidazole have shown particular promise against Gram-positive bacteria. antibiotics-chemotherapy.ru A study on the antibacterial activity of halogen- and nitro-derivatives of benzimidazole against Bacillus subtilis found that 2-trifluoromethylbenzimidazoles with halogen atoms in the phenylene fragment had the most pronounced inhibitory effect. antibiotics-chemotherapy.ru Dihalogenated derivatives exhibited greater activity than those with a single halogen atom. antibiotics-chemotherapy.ru
Antifungal Efficacy
While specific antifungal studies on this compound are not available, the general class of benzimidazoles is well-known for its antifungal properties. nih.gov Research on related substituted benzimidazoles provides valuable data on their potential as antifungal agents.
For instance, a study on N,2,6-trisubstituted derivatives found that N-benzyl, 2-(4-chlorophenyl), 6-methyl-1H-benzimidazole (compound 4c) displayed promising activity against Aspergillus niger with a MIC of 32 µg/mL and good activity against Candida albicans with a MIC of 16 µg/mL. nih.gov In another study, various bisbenzimidazole compounds showed moderate to excellent activity against a panel of 13 fungal strains, with MIC values ranging from 0.975 to 15.6 µg/mL. nih.gov The structure-activity relationship studies suggest that electron-withdrawing groups, such as nitro groups, can contribute positively to the antifungal activity. wisdomlib.org
| Compound/Drug | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | Reference |
| N-benzyl, 2-(4-chlorophenyl), 6-methyl-1H-benzimidazole (4c) | 16 | 32 | nih.gov |
| Fluconazole | 4 | 128 | nih.gov |
Antiviral Properties
The benzimidazole nucleus is a component of several antiviral drugs, and various derivatives have been explored for their antiviral effects. nih.govresearchgate.net A review of the literature indicates that benzimidazole derivatives have been tested against a wide range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV and HCV), and Herpes Simplex Virus-1 (HSV-1). nih.gov
Specific in vitro screening data for this compound against viral pathogens was not found in the reviewed literature. However, a series of 5-nitro-1H-benzimidazole derivatives bearing heterocyclic rings at position 1 were synthesized and evaluated for their antiviral potential, suggesting that the 5-nitrobenzimidazole (B188599) scaffold is of interest in the development of new antiviral agents. nih.gov Furthermore, a study of 2-phenylbenzimidazole-carboxamides with a nitro-substituent showed interesting EC₅₀ values against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for HCV. nih.gov This indicates that related structures possess antiviral activity and provides a rationale for future testing of this compound.
Antiprotozoal and Anthelmintic Applications
Benzimidazole derivatives are a cornerstone in the treatment of various parasitic diseases. nih.gov Systematic studies have confirmed the activity of this chemical class against protozoa such as Giardia intestinalis (also known as G. lamblia) and Trichomonas vaginalis. nih.gov
While direct data for this compound is scarce, compelling results from closely related 5-nitrobenzimidazole analogs have been reported. A study on a series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides revealed potent antiprotozoal activity. One compound from this series (compound 7) was seven times more active against G. intestinalis than the reference drug benznidazole, with an IC₅₀ of 3.95 μM. nih.gov The same compound, along with another analog (compound 8), was four times more active against T. vaginalis than benznidazole. nih.gov
Furthermore, research on 2-(trifluoromethyl)-1H-benzimidazole derivatives demonstrated nanomolar activities against G. intestinalis, Entamoeba histolytica, and T. vaginalis. nih.gov Derivatives of 2-benzyl-5-nitroindazolin-3-one , which are structurally analogous to the title compound, have shown potent in vitro activity against Leishmania amazonensis, with some derivatives being as active as Amphotericin B. researchgate.net The nitro group at the 5-position is believed to play a crucial role by inducing the generation of reactive oxygen species within the parasite. researchgate.net
| Compound Series | Target Parasite | Notable Activity (IC₅₀) | Reference |
| 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides | Giardia intestinalis | 3.95 µM (Compound 7) | nih.gov |
| 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides | Trichomonas vaginalis | More active than benznidazole | nih.gov |
| 2-(trifluoromethyl)-1H-benzimidazole derivatives | G. intestinalis, E. histolytica, T. vaginalis | Nanomolar range | nih.gov |
| 2-benzyl-5-nitroindazolin-3-one derivatives | Leishmania amazonensis | 0.46 µM (best compound) |
The anthelmintic properties of benzimidazoles are well-established, with their primary mechanism of action being the inhibition of β-tubulin polymerization in the parasite. csic.es This disruption of microtubule formation leads to impaired cellular functions and parasite death.
Specific studies on the anthelmintic efficacy of this compound are limited. However, a closely related compound, 5-nitro-2-phenyl-1H-benzimidazole , demonstrated the best anthelmintic activity among a series of tested derivatives against Indian earthworms, showing paralysis at 20 minutes and death at 24 minutes at a concentration of 100 mg/mL. orientjchem.org
Additionally, studies on 2-(trifluoromethyl)-1H-benzimidazole derivatives have shown good in vitro activity against the muscle larvae of Trichinella spiralis. nih.gov The collective evidence strongly supports the potential of the 5-nitrobenzimidazole scaffold as a source of effective anthelmintic agents. orientjchem.orgnih.gov
Enzyme Inhibitory Activities
The benzimidazole scaffold is a common feature in many biologically active compounds, and its derivatives have been extensively studied for their ability to inhibit various enzymes.
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. The benzimidazole nucleus is recognized for its potential as an α-glucosidase inhibitor. nih.gov Studies involving the random screening of compound libraries have identified 2-phenyl-1H-benzo[d]imidazole derivatives as non-competitive inhibitors of this enzyme. nih.gov
Further research into benzimidazole-thioquinoline derivatives has provided more specific insights. For instance, a derivative featuring an unsubstituted benzyl (B1604629) group at the 2-position, a close analog to the target compound, demonstrated considerable inhibitory activity against α-glucosidase. nih.gov
Table 1: α-Glucosidase Inhibitory Activity of a 2-Benzylbenzimidazole Derivative
| Compound | Structure | IC50 (μM) |
|---|---|---|
| 2-benzyl-benzimidazole-thioquinoline derivative | Unsubstituted benzyl pendant | 153.7 nih.gov |
Data based on a structurally related compound.
The introduction of substituents on the benzyl ring was found to modulate this activity. For example, adding a fluorine atom at the meta or para position of the benzyl ring enhanced the inhibitory effect compared to the unsubstituted version. nih.gov These findings underscore the potential of the 2-benzyl-benzimidazole scaffold as a basis for designing novel α-glucosidase inhibitors.
Specific Enzyme Target Interactions
The versatility of the benzimidazole structure allows it to interact with a range of specific enzyme targets, particularly in the context of antimicrobial drug discovery.
Enoyl-acyl Carrier Protein Reductase (ENR): This enzyme is a crucial component of the bacterial fatty acid synthase II (FAS-II) system, making it an attractive target for developing antibacterial agents. nih.govresearchgate.net While various chemical classes, such as diphenyl ethers and acrylamides, have been identified as ENR inhibitors, specific studies on the direct inhibition of ENR by this compound are not extensively documented in the available literature. nih.gov
Glucosamine-6-phosphate Synthase: As a key enzyme in the hexosamine biosynthesis pathway, glucosamine-6-phosphate synthase is a target for both antimicrobial and antidiabetic agents. nih.gov Inhibitors are typically analogues of L-glutamine or amino sugar phosphates. nih.gov Currently, there is a lack of specific research data on the interaction between this compound and this enzyme.
D-Alanyl-D-Alanine Dipeptidase (VanX): This enzyme is critical for vancomycin (B549263) resistance in bacteria, as it hydrolyzes D-alanyl-D-alanine. ebi.ac.uknih.gov It is a zinc-dependent metallopeptidase. researchgate.net Research on potential inhibitors is ongoing, but specific data regarding the inhibitory activity of this compound against VanX is not presently available.
DNA Gyrase B: This enzyme is an essential bacterial topoisomerase and a validated target for antibacterial drugs. nih.gov Computational drug design studies have identified 2,5(6)-substituted benzimidazole derivatives as promising candidates for inhibiting E. coli DNA Gyrase B. nih.gov The model suggests that the benzimidazole scaffold possesses key hydrogen bond donor and acceptor groups necessary for effective interaction with the enzyme's active site residues, such as Asn46 and Asp73. nih.gov A core molecule used in a synthetic strategy to target this enzyme was 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole, which is structurally related to the compound of interest. nih.gov
Receptor Modulatory Activities
Beyond enzyme inhibition, 2-benzylbenzimidazole derivatives have been shown to modulate the activity of key physiological receptors.
μ-Opioid Receptor (MOR) Activation
Derivatives of 2-benzylbenzimidazole, commonly referred to as "nitazenes," are recognized as a class of synthetic opioids. nih.govresearchgate.net In vitro studies have confirmed that these compounds are generally highly potent agonists of the μ-opioid receptor (MOR), with the activity of several analogues surpassing that of fentanyl. nih.govresearchgate.netcaymanchem.com
Cell-based assays monitoring MOR activation have been used to characterize the potency of various nitazene (B13437292) analogues. nih.gov While this compound itself is a precursor to many of these potent opioids, the data on its derivatives highlight the significance of this chemical scaffold in MOR activation. The substitution pattern on the benzimidazole ring system and the N,N-dialkyl component significantly influences the potency. www.gov.uk For example, the 5-amino analogue of isotonitazene was found to have substantially reduced activity at the MOR, indicating the importance of the nitro group for high-potency agonism. researchgate.net
Table 2: In Vitro μ-Opioid Receptor (MOR) Activation for Selected Nitazene Analogues
| Compound | Relative Potency Rank |
|---|---|
| Etonitazene | ≥ Isotonitazene www.gov.uk |
| Isotonitazene | > Protonitazene www.gov.uk |
| Protonitazene | ≥ Metonitazene www.gov.uk |
| Metonitazene | > Butonitazene www.gov.uk |
| Butonitazene | ≥ Etodesnitazene www.gov.uk |
| 5-Aminoisotonitazene | << Etodesnitazene www.gov.uk |
Data reflects the general activity of the nitazene class, which are derivatives of 2-benzylbenzimidazole.
Angiotensin II Receptor Antagonism
The renin-angiotensin system is a critical regulator of blood pressure, and antagonists of the Angiotensin II (Ang II) AT1 receptor are widely used as antihypertensive drugs. nih.gov Benzimidazole derivatives, such as candesartan (B1668252) and telmisartan, are prominent members of this therapeutic class. nih.gov
Research has shown that the 5-position of the benzimidazole nucleus is a viable site for substitution to develop potent Ang II antagonists. nih.gov A previously designed and synthesized 5-nitrobenzimidazole derivative was reported to be more active than candesartan. nih.gov Furthermore, studies on a series of 5-nitro benzimidazole derivatives demonstrated ex-vivo vasorelaxant activity, which was evaluated in rat aorta rings pre-contracted with phenylephrine (B352888). scholarsresearchlibrary.com More specifically, a fluorophenyl benzimidazole (FPD) derivative showed significant blocking of Angiotensin II-induced contractions in isolated rat superior mesenteric arterial rings, confirming AT1 receptor blockade. frontiersin.org These findings indicate that the this compound structure has a strong potential for development as an Angiotensin II receptor antagonist.
Other Pharmacological Effects
In addition to the specific activities mentioned above, derivatives of this compound have been explored for other pharmacological properties, notably in the field of oncology.
Studies on the structure-activity relationships of 5-nitro-1H-benzimidazole derivatives have indicated that their anticancer activity can be influenced by the nature of the linkage to other aromatic moieties. nih.gov For example, research suggests that the cytotoxic activity against various cancer cell lines, including liver (HepG-2), colon (HCT-116), and breast (MCF-7), increased with the length of the connection between the aromatic group and the 5-nitro-1H-benzimidazole core. nih.gov Furthermore, 2-substituted-5-nitro-benzimidazole derivatives have been synthesized and investigated as dual inhibitors of c-Met and VEGFR-2 kinases, which are important therapeutic targets in certain types of cancer. nih.gov The benzimidazole scaffold is also recognized for its broad-spectrum antimicrobial properties, including antibacterial and antifungal effects. nih.gov
Vasorelaxant Properties
The potential for this compound and its analogues to induce vasorelaxation, a key process in regulating blood pressure, has been a subject of interest. Research into a series of twenty substituted 5-nitro benzimidazole derivatives revealed that certain compounds within this class exhibit significant ex-vivo vasorelaxant activity. scholarsresearchlibrary.com In these studies, rat aorta rings pre-contracted with phenylephrine were used as a model to assess the compounds' ability to relax vascular smooth muscle.
Among the tested derivatives, five compounds demonstrated notable vasorelaxant potency, with EC50 values below 30 µM. scholarsresearchlibrary.com The mechanism of this vasorelaxant effect appears to be at least partially dependent on the endothelium. The relaxation effect of these benzimidazole derivatives was more pronounced in aortic rings with an intact endothelium compared to those where the endothelium had been removed. scholarsresearchlibrary.com This suggests that the compounds may exert their effects through endothelium-derived relaxing factors, potentially involving pathways such as those mediated by cyclooxygenase, endothelium-dependent hyperpolarization factor (EDHF), or nitric oxide synthase, including possible inhibition of phosphodiesterase-3 (PDE-3). scholarsresearchlibrary.com
While these findings are promising for the 5-nitro benzimidazole class of compounds, specific data detailing the vasorelaxant efficacy and potency of this compound itself are not extensively documented in the available literature. Further studies focusing specifically on this compound are necessary to fully elucidate its vasorelaxant profile.
Analgesic and Antispasmodic Activities
The investigation into the analgesic and antispasmodic properties of benzimidazole derivatives has revealed that structural variations play a crucial role in their activity. While direct studies on this compound are limited, research on a related compound, 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid, provides some insights into the potential of this chemical class.
Studies on 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid demonstrated significant, naloxone-sensitive analgesic activity in the tail-clamp test, suggesting a centrally mediated mechanism of action. nih.gov However, this effect was not observed in the tail-immersion test. nih.gov Furthermore, this compound exhibited antispasmodic activity specifically against potassium chloride (KCl)-induced contractions in isolated rat ileum, but not against acetylcholine-induced contractions. nih.gov This suggests a degree of selectivity in its smooth muscle relaxant effects. The acute toxicity of these compounds in mice was found to be greater than 100 mg/kg intraperitoneally. nih.gov
It is important to note that these findings are for a structurally distinct, albeit related, benzimidazole derivative. The substitution at the 2-position of the benzimidazole ring is a critical determinant of its analgesic activity. nih.gov Therefore, dedicated research is required to determine if this compound possesses similar analgesic and antispasmodic properties.
Anxiolytic Potentials
Currently, there is a lack of specific scientific literature detailing the anxiolytic potential of this compound. While the broader class of benzimidazole derivatives has been investigated for a wide range of central nervous system activities, including analgesic effects which can sometimes be associated with anxiolytic pathways, direct experimental evidence for the anxiolytic properties of this particular compound is not available. www.gov.ukdrugsandalcohol.ie Therefore, its potential in this therapeutic area remains to be explored through dedicated preclinical research.
Advanced Research Prospects and Therapeutic Development
Exploration of Multitarget-Directed Ligands
The development of ligands that can modulate multiple biological targets simultaneously is a burgeoning area in drug discovery. This strategy is particularly relevant for complex diseases like cancer, where pathway redundancy and crosstalk are common, and for addressing co-infections in immunocompromised patients. acs.org Benzimidazole (B57391) derivatives are well-suited for this approach due to their structural similarity to endogenous purines, allowing them to interact with a wide array of biomolecules. researchgate.netnih.gov
Research has focused on designing N,2,6-trisubstituted 1H-benzimidazole derivatives that exhibit both antimicrobial and anticancer properties. nih.govrsc.org This dual activity is highly beneficial for cancer patients who are often susceptible to microbial infections due to weakened immune systems. nih.gov For instance, certain N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have been synthesized and shown to possess potent antiproliferative activity against human breast cancer cell lines (MDA-MB-231) alongside significant antibacterial and antifungal effects. acs.orgnih.gov The introduction of an alkyl group at the N-1 position and various substituents at the C-2 position of the benzimidazole core are key strategies in modulating this multitarget activity. acs.orgnih.gov
One study highlighted a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, with compound 2g emerging as a lead candidate. It demonstrated the best antiproliferative activity against the MDA-MB-231 cell line and also showed significant inhibitory action against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Table 1: Examples of Multitarget Benzimidazole Derivatives
| Compound Derivative | Primary Target/Activity | Secondary Target/Activity | Reference |
|---|---|---|---|
| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles (e.g., compound 2g) | Antiproliferative (MDA-MB-231 breast cancer cell line) | Antibacterial (S. aureus, MRSA), Antifungal (C. albicans, A. niger) | nih.gov |
| N,2,6-trisubstituted 1H-benzimidazoles (e.g., compounds 3k, 3l, 4c) | Anticancer (HepG2, MCF7, etc.) | Antibacterial (MSSA, MRSA, E. coli) | rsc.org |
| Aminopyrimidinyl benzimidazoles (compound 48) | Antibacterial (MRSA, E. coli) | Antifungal (A. niger) | nih.gov |
Strategies for Overcoming Antimicrobial Resistance
Antimicrobial resistance (AMR) is a critical global health threat, necessitating the development of novel therapeutic strategies. nih.govpharmaceutical-journal.com Benzimidazole derivatives represent a promising scaffold for creating new agents that can circumvent existing resistance mechanisms. nih.gov
One key strategy is the development of compounds effective against resistant strains. For example, several 2-substituted and N,2,6-trisubstituted 1H-benzimidazole derivatives have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant bacteria. rsc.orgbenthamscience.com Compound 4c (2-(4-chlorophenyl), 6-methyl, N-benzyl-1H-benzimidazole) and compound 4j (2-(4-nitrophenyl), 6-methyl, N-(4-chlorobenzyl)-1H-benzimidazole) showed potent activity against MRSA with Minimum Inhibitory Concentration (MIC) values of 4–16 μg/mL. rsc.org
Another approach involves creating hybrid molecules. By conjugating the benzimidazole core with other bioactive scaffolds, researchers aim to achieve synergistic effects that can overcome resistance. nih.govresearchgate.net This hybridization can broaden the spectrum of activity and restore efficacy against pathogens that have developed resistance to single-agent therapies. nih.gov
Furthermore, targeting non-essential bacterial pathways, such as virulence factors or efflux pumps, is an innovative strategy. nih.gov Efflux pumps are proteins that actively expel antibiotics from the bacterial cell, conferring resistance to a wide range of drugs. nih.gov While specific research on 2-benzyl-5-nitro-1H-benzimidazole as an efflux pump inhibitor is not detailed, the broader class of N-heterocyclic compounds is known to have this potential, suggesting a viable avenue for future investigation with benzimidazole derivatives. nih.gov
Table 2: Activity of Benzimidazole Derivatives Against Resistant Bacteria
| Compound/Derivative Class | Resistant Strain | Observed Activity (MIC) | Reference |
|---|---|---|---|
| Compound 3k (2-(4-nitrophenyl), N-benzyl-1H-benzimidazole) | MRSA | 4–16 μg/mL | rsc.org |
| Compound 4c (2-(4-chlorophenyl), 6-methyl, N-benzyl-1H-benzimidazole) | MRSA | 4–16 μg/mL | rsc.org |
| Compound 4j (2-(4-nitrophenyl), 6-methyl, N-(4-chlorobenzyl)-1H-benzimidazole) | MRSA | 4–16 μg/mL | rsc.org |
| 2-substituted benzimidazole (compound 46) | Gram-positive and Gram-negative bacteria | Potent activity compared to cefadroxil | nih.gov |
Rational Design of Next-Generation Benzimidazole Therapeutics
Rational drug design, which leverages an understanding of structure-activity relationships (SAR), is pivotal in creating more potent and selective benzimidazole therapeutics. researchgate.netresearchgate.net This approach involves the strategic modification of the benzimidazole scaffold to optimize interactions with biological targets. researchgate.net The structural flexibility of the benzimidazole nucleus and its ability to engage in hydrogen bonding and π-π stacking interactions make it an ideal candidate for such design efforts. researchgate.netresearchgate.net
Key positions on the benzimidazole ring for modification include N-1, C-2, and C-6, which have been shown to be critical for biological activity. nih.gov For instance, SAR studies have revealed that substitutions at the C-2 position significantly influence the antimicrobial and anticancer potency of these compounds. researchgate.net The design of hybrid molecules, such as combining the benzimidazole nucleus with moieties like oxadiazole or triazole, is a powerful strategy. nih.gov This can lead to increased activity spectrums and help overcome microbial resistance. nih.gov In one study, newly designed benzimidazole hybrids incorporating these rigidifying moieties displayed excellent antifungal activity against Candida albicans and Cryptococcus neoformans. nih.gov
The goal of rational design is to create compounds with enhanced efficacy and reduced toxicity by fine-tuning their physicochemical properties and binding affinities for specific enzymes or receptors. researchgate.net This systematic approach accelerates the development of promising drug candidates for a variety of diseases. nih.govresearchgate.net
Table 3: Structure-Activity Relationship Insights for Benzimidazole Design
| Modification Strategy | Target Position(s) | Rationale/Goal | Example Outcome | Reference |
|---|---|---|---|---|
| Hybridization with other heterocycles (e.g., oxadiazole, triazole) | C-2 | Increase antimicrobial spectrum and overcome resistance | Excellent activity against C. albicans and C. neoformans | nih.gov |
| Alkylation/Substitution | N-1 | Increase lipophilicity and anticancer activity | N-benzyl groups can enhance anticancer effects | nih.gov |
| Substitution with halogen groups | C-2, C-6 | Enhance antitumor activity | Compounds with chloro-substituents showed potent activity | nih.gov |
| Introduction of electron-withdrawing groups (e.g., nitro group) | C-5 | Enhance antibacterial activity | Increased effectiveness against various bacterial strains | nih.gov |
Integration of Computational and Experimental Methodologies in Drug Discovery
The synergy between computational (in silico) and experimental (in vitro/in vivo) methods has become a cornerstone of modern drug discovery, significantly accelerating the process from lead identification to optimization. nih.govbeilstein-journals.org Computer-aided drug design (CADD) is extensively used in the development of benzimidazole-based therapeutics. nih.gov
Computational techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are employed to predict how benzimidazole derivatives will interact with their biological targets. nih.govnih.govresearchgate.net Molecular docking, for example, helps in understanding the binding modes of these compounds within the active sites of proteins, such as enzymes crucial for microbial survival or cancer progression. nih.govresearchgate.net This was demonstrated in a study where docking was used to evaluate the interaction of benzimidazole derivatives with Cyclin-Dependent Kinase 8 (CDK-8), a target for anticancer activity. nih.gov
These in silico predictions guide the synthesis of the most promising compounds, which are then evaluated through experimental assays to confirm their biological activity. researchgate.net For instance, researchers synthesized a series of benzimidazole derivatives and tested their antitubercular activity. researchgate.net Subsequently, molecular docking and MD simulations were used to identify the likely molecular target, the DprE1 enzyme, which is crucial for the Mycobacterium tuberculosis cell wall synthesis. researchgate.net
This iterative cycle of computational prediction followed by experimental validation allows for the rapid optimization of lead compounds, saving both time and resources in the drug development pipeline. nih.govbeilstein-journals.org
Table 4: Application of Computational Methods in Benzimidazole Research
| Computational Method | Application/Purpose | Target/Disease Area | Example Finding | Reference |
|---|---|---|---|---|
| Molecular Docking | Predict binding affinity and interaction mode | Anticancer (CDK-8, ER-alpha) | Identified compounds with good docking scores that correlated with moderate to good anticancer activity. | nih.gov |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex | Antitubercular (DprE1 enzyme) | Supported the binding affinity values obtained from docking and confirmed the stability of the interaction. | researchgate.net |
| In silico ADME/Tox Analysis | Predict pharmacokinetic and toxicity profiles | Antitubercular | Helped identify the molecule with the best overall profile for further development. | researchgate.net |
| Pharmacophore Modeling | Identify essential structural features for biological activity | General Drug Discovery | Used to screen virtual libraries for new potential hits. | nih.gov |
Q & A
Basic Research Questions
Q. How can the synthesis of 2-Benzyl-5-nitro-1H-benzimidazole be optimized for high yield and purity?
- Methodological Answer : Optimize reaction conditions by varying catalysts (e.g., Lewis acids), temperature (80–120°C), and solvent systems (e.g., ethanol or DMF). Use multi-step protocols, such as condensation of o-phenylenediamine derivatives with benzyl-containing aldehydes followed by nitration. Monitor intermediates via TLC and purify via column chromatography. Yield improvements (e.g., 83–85%) are achievable by controlling stoichiometry and reaction time .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm, nitro group deshielding effects).
- IR : Identify characteristic bands (e.g., N–H stretch ~3400 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹).
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy.
Cross-validate data with computational predictions (e.g., DFT-optimized structures) .
Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of benzimidazole derivatives?
- Methodological Answer : Grow crystals via slow evaporation (e.g., methanol/water). Collect data using Mo Kα radiation (λ = 0.71073 Å) at 293 K. Refine structures with SHELXL, ensuring R-factor <0.05. Analyze bond lengths (e.g., C–N in the benzimidazole ring: ~1.32 Å) and hydrogen-bonding networks (e.g., monohydrate stabilization) .
Advanced Research Questions
Q. What strategies are effective for evaluating the pharmacological activity of this compound derivatives?
- Methodological Answer :
- In vitro assays : Test antimicrobial activity via MIC assays against Gram-positive/negative bacteria.
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
- Molecular docking : Target enzymes (e.g., topoisomerase II) using AutoDock Vina, validating binding poses with MD simulations .
Q. How can contradictory spectral and computational data for benzimidazole derivatives be resolved?
- Methodological Answer : Reconcile discrepancies (e.g., NMR chemical shifts vs. DFT predictions) by:
- Solvent effects : Simulate spectra in explicit solvent models (e.g., PCM).
- Conformational sampling : Perform MD simulations to identify dominant conformers.
- Experimental replication : Verify crystallization conditions to rule out polymorphism .
Q. What computational approaches are suitable for predicting the reactivity of this compound?
- Methodological Answer :
- DFT : Use B3LYP/6-31G* to calculate Fukui indices for electrophilic/nucleophilic sites.
- MD simulations : Analyze solvation dynamics (e.g., in water/DMSO) with GROMACS.
- TD-DFT : Predict UV-Vis spectra (e.g., λmax ~300 nm for nitro-aromatic transitions) .
Q. How can structure-activity relationships (SAR) guide the design of novel benzimidazole-based therapeutics?
- Methodological Answer :
- Substituent variation : Replace benzyl with naphthyl groups to enhance lipophilicity.
- Bioisosteres : Substitute nitro with sulfonamide groups to improve solubility.
- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., nitro oxygen) using Schrödinger Suite .
Q. What methodologies address solubility challenges in benzimidazole derivatives during in vitro testing?
- Methodological Answer :
- Co-crystallization : Form hydrates (e.g., monohydrate) to enhance aqueous solubility.
- Salt formation : Use HCl or sodium salts for ionic derivatives.
- Nanoformulation : Encapsulate in PLGA nanoparticles for controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
